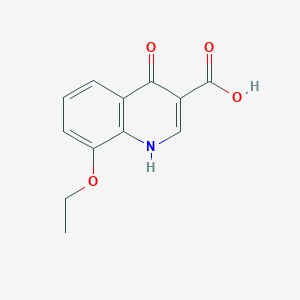

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid

Description

8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (molecular formula: C₁₂H₁₁NO₄, molecular weight: 233.23 g/mol) is a quinoline derivative characterized by an ethoxy group at position 8, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3 . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules.

Properties

IUPAC Name |

8-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-9-5-3-4-7-10(9)13-6-8(11(7)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWQXUIPKUUXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid typically involves a multi-step reaction process. One common method includes the alkylation of 8-hydroxyquinoline with ethyl bromide in the presence of a base, followed by carboxylation at the 3rd position . The reaction conditions often involve heating and the use of solvents such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 4th position can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol under specific conditions.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has been investigated for its antimicrobial , anticancer , and antiviral properties. The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development.

Biological Activities:

- Antimicrobial : Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial activity, with potential applications against resistant strains of bacteria .

- Anticancer : Research indicates that this compound can inhibit cancer cell proliferation across different types of cancer, including breast and lung cancers. For instance, certain derivatives demonstrated IC50 values lower than established chemotherapeutic agents .

- Antiviral : The compound may also serve as a lead for developing antiviral agents targeting viruses such as HIV .

Chemical Synthesis

This compound serves as a valuable building block for synthesizing more complex quinoline derivatives. Its functional groups facilitate various chemical reactions, including electrophilic aromatic substitutions and esterifications .

Industrial Applications

The compound is utilized in developing organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor for metal ions. Its ability to form stable complexes with metals enhances its applicability in sensor technologies .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives of 8-hydroxyquinoline against both Gram-positive and Gram-negative bacterial strains. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

In another investigation, a series of 8-hydroxyquinoline hydrazones were synthesized and tested against various cancer cell lines. Certain compounds showed promising anticancer activity with IC50 values comparable to or better than existing treatments. This highlights the potential of this compound in developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes.

Pathways Involved: It can interfere with DNA replication and repair processes, leading to its potential use as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

Substituent Variations in Position 8

Halogenated Derivatives

- 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid: Substitution with fluorine at positions 6 and 8 (C₁₀H₅F₂NO₃, MW: 225.15 g/mol) enhances electronegativity, improving interactions with biological targets. This compound exhibits notable anti-inflammatory and antibacterial activities, attributed to fluorine’s strong electron-withdrawing effects and small steric profile .

- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: The ester form (C₁₂H₁₀FNO₃, MW: 235.21 g/mol) is hydrolyzed to the active carboxylic acid in vivo. Fluorine’s electronegativity increases metabolic stability compared to ethoxy derivatives .

- Market reports highlight its use in specialized synthesis .

- 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid: Chlorine at position 8 (C₁₁H₈ClNO₃, MW: 237.64 g/mol) provides electron-withdrawing effects, enhancing acidity and influencing pharmacokinetics. Methyl at position 6 adds lipophilicity .

Comparison Table: Position 8 Substituents

| Compound | Substituent (Position 8) | Molecular Weight | Key Properties |

|---|---|---|---|

| 8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid | Ethoxy | 233.23 | Enhanced solubility, intermediate use |

| 6,8-Difluoro analog | Fluorine (6,8) | 225.15 | Anti-inflammatory, antibacterial |

| Ethyl 8-fluoro ester | Fluoro, ester | 235.21 | Prodrug, hydrolyzable to active acid |

| Ethyl 8-bromo ester | Bromo, ester | 296.12 | Steric effects, specialized synthesis |

| 8-Chloro-6-methyl analog | Chloro, methyl (6) | 237.64 | Electron-withdrawing, lipophilic |

Positional Isomerism and Functional Groups

- 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid: Ethoxy at position 6 (vs. 8 in the target compound) alters electronic distribution and steric interactions. This positional isomer may exhibit distinct binding affinities in biological systems .

- 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid: Direct ethyl substitution (C₁₂H₁₁NO₃, MW: 217.22 g/mol) lacks the ether oxygen, reducing polarity and hydrogen-bonding capacity compared to ethoxy derivatives .

Carboxylic Acid vs. Ester Derivatives

- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate: The ester group (C₁₃H₁₁ClN₂O₅, CAS: 131548-98-6) improves membrane permeability but requires hydrolysis for activity. Nitro groups introduce redox-sensitive properties .

- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: The 2-oxo group enables tautomerism and hydrogen bonding, influencing receptor interactions. These derivatives are extensively studied for analgesic properties, unlike 4-hydroxy analogs .

Biological Activity

8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (C12H11NO4), a derivative of quinoline, has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article explores its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a quinoline ring substituted with an ethoxy group and a carboxylic acid moiety. Its molecular weight is 233.22 g/mol. The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups enhances its reactivity and biological activity through metal ion chelation and enzyme inhibition.

| Property | Details |

|---|---|

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| Functional Groups | Hydroxyl, Carboxylic Acid |

| CAS Number | 303121-05-3 |

The primary mechanism through which this compound exerts its biological effects is through metal ion chelation . The compound can form stable complexes with metal ions, disrupting metal-dependent biological processes essential for microbial growth and cancer cell proliferation. Additionally, it may inhibit specific enzymes by interacting with their active sites, thus affecting cellular pathways critical for survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Study: Antimicrobial Efficacy

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Candida albicans

- Results : Inhibition zones measured in mm indicated strong activity against tested pathogens, with the compound showing lower minimum inhibitory concentrations (MIC) compared to standard antibiotics.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. It displays promising results against fungi such as Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the growth of cancer cell lines in vitro, likely due to its ability to interfere with metal-dependent enzymes involved in tumor growth and metastasis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | C12H11NO3 | Lacks ethoxy group; used as an antimicrobial agent |

| 8-Hydroxyquinoline | C9H7NO | Known for chelating properties; used in metal detection |

| 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid | C12H13NO4 | Similar structure; different substituents |

The ethoxy group in this compound enhances its solubility and biological activity compared to other derivatives.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For instance:

- Synthesis Techniques : Various synthetic methods have been explored to produce derivatives with improved antimicrobial and anticancer activities.

- Biological Testing : In vitro tests have demonstrated that modifications to the ethoxy group can significantly affect the compound's potency against specific pathogens and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves cyclization of nitro-substituted precursors followed by reduction and functionalization. For example, nitroquinoline intermediates (e.g., 8-nitro-1,4-dihydroquinoline derivatives) are reduced to amines using catalytic hydrogenation or sodium dithionite, followed by ethoxylation and carboxylation steps . Key intermediates should be verified via LC-MS and H/C NMR to confirm substitution patterns. Ethoxy and hydroxy groups can be identified by characteristic NMR shifts (e.g., ethoxy at δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for CH) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : The quinoline core produces aromatic proton signals at δ 7.5–9.0 ppm. The ethoxy group appears as a triplet (CH) and quartet (CH), while the carboxylic acid proton (if free) shows broad absorption near δ 12–14 ppm .

- IR : Stretching vibrations for -OH (3200–3500 cm), carboxylic acid C=O (1680–1720 cm), and quinoline C=N (1600–1650 cm) are critical .

- MS : Molecular ion peaks at m/z 233.23 (CHNO) with fragmentation patterns confirming ethoxy and carboxylate groups .

Q. What physicochemical properties (solubility, stability) are critical for experimental design?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions due to the carboxylic acid group. Pre-formulation studies should assess pH-dependent solubility .

- Stability : Store in airtight, moisture-free containers at RT to prevent hydrolysis of the ethoxy group. Degradation under acidic/basic conditions can be monitored via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Catalyst Selection : Use PPA (polyphosphoric acid) for cyclization steps to enhance lactamization efficiency .

- Temperature Control : Maintain temperatures below 80°C during nitro reduction to minimize byproduct formation (e.g., over-reduction to amines) .

- Purification : Employ gradient column chromatography (silica gel, eluent: ethyl acetate/hexane with 1% acetic acid) to isolate the carboxylic acid form .

Q. How can impurities from nitro precursors be identified and mitigated during synthesis?

- Methodological Answer :

- Impurity Profiling : Residual nitro intermediates can be detected via HPLC-UV at 254 nm. Adjust reaction time and stoichiometry of reducing agents (e.g., Fe/HCl) to ensure complete conversion .

- Byproduct Removal : Use recrystallization in ethanol/water mixtures to eliminate unreacted starting materials .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Methodological Answer :

- Quinoline Core : The 4-hydroxy-3-carboxylate moiety is essential for metal chelation, which may influence antimicrobial or anticancer activity .

- Ethoxy Substitution : Position 8 ethoxy groups enhance lipophilicity, improving membrane permeability. Compare analogs with methoxy or trifluoromethyl groups to assess steric/electronic effects .

Q. How can researchers resolve discrepancies in reported synthetic methods (e.g., conflicting yields or purity)?

- Methodological Answer :

- Reproducibility Checks : Validate reaction parameters (solvent purity, catalyst batch) from literature. For example, hydrolysis of ethyl esters (e.g., ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate) requires strict control of NaOH concentration (10% w/v) and reaction time to avoid over-hydrolysis .

- Analytical Cross-Validation : Use orthogonal methods (e.g., NMR + LC-MS) to confirm compound identity when purity claims conflict .

Q. What degradation mechanisms occur under varying storage or experimental conditions?

- Methodological Answer :

- Hydrolysis : The ethoxy group may hydrolyze to 4,8-dihydroxyquinoline-3-carboxylic acid under acidic conditions. Monitor via TLC (R shift) or H NMR .

- Oxidation : The hydroxyquinoline core is susceptible to oxidation in the presence of light or peroxides. Add antioxidants (e.g., BHT) to storage solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.